2-(dicyclohexylamino)acetic Acid
Overview
Description
2-(dicyclohexylamino)acetic Acid: is an organic compound with the chemical formula C14H25NO2. It is also known as (dicyclohexylamino)acetic acid. This compound is characterized by the presence of two cyclohexyl groups attached to the nitrogen atom of glycine, making it a derivative of glycine. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(dicyclohexylamino)acetic Acid can be synthesized through the reaction of glycine with dicyclohexylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between glycine and dicyclohexylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(dicyclohexylamino)acetic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions where the cyclohexyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions like elevated temperatures or the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(dicyclohexylamino)acetic Acid has diverse applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Research: It serves as an intermediate in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(dicyclohexylamino)acetic Acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity and affect various biochemical pathways. The compound’s structure allows it to interact with proteins and other biomolecules, influencing their function and stability .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): A related compound used as a coupling agent in peptide synthesis.
N,N-Dimethylglycine: Another derivative of glycine with different substituents on the nitrogen atom.
Cyclohexylamine: A simpler amine with a single cyclohexyl group.
Uniqueness: 2-(dicyclohexylamino)acetic Acid is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. These properties make it particularly useful in specific synthetic applications where steric hindrance or specific electronic effects are desired .
Properties
IUPAC Name |
2-(dicyclohexylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBUINLKXFHHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390385 | |
Record name | Glycine, N,N-dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102964-47-6 | |
Record name | Glycine, N,N-dicyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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